molecular formula C18H17ClN2O2 B3036292 [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3-methoxyphenyl)methanone CAS No. 339100-13-9

[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3-methoxyphenyl)methanone

Cat. No.: B3036292
CAS No.: 339100-13-9
M. Wt: 328.8 g/mol
InChI Key: ZXCVABYAKDGVQV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these steps include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its interactions with various biological targets are investigated to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone: shares similarities with other pyridazine derivatives, such as and .

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinylmethanone lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.

Properties

IUPAC Name

[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-23-16-5-2-4-14(12-16)18(22)21-11-3-6-17(20-21)13-7-9-15(19)10-8-13/h2,4-5,7-10,12H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCVABYAKDGVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](3-methoxyphenyl)methanone

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